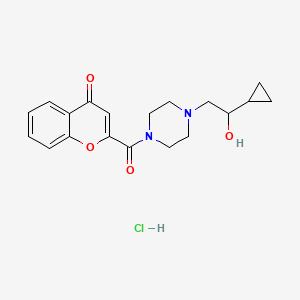![molecular formula C12H13N3O4 B2888086 2-Hydroxy-5-(2-methylpropyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid CAS No. 1322604-65-8](/img/structure/B2888086.png)
2-Hydroxy-5-(2-methylpropyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridopyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They have shown therapeutic interest and some have already been approved for use as therapeutics .
Synthesis Analysis
The synthesis of pyridopyrimidines involves various synthetic protocols . The review on the synthesis of these compounds is organized into four sections, successively pyrido[2,3-d]pyrimidines, pyrido[3,4-d]pyrimidines, pyrido[4,3-d]pyrimidines and pyrido[3,2-d]pyrimidines .Molecular Structure Analysis
Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis
The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Aplicaciones Científicas De Investigación
Antimicrobial Activity
A study by Shastri and Post (2019) on similar compounds reports significant antimicrobial activity. They synthesized a series of 1,2,3,4-tetrahydro-2-(hydroxyimino)-dihydropyrimidines, which demonstrated moderate to significant antibacterial activity and promising antifungal properties (Shastri & Post, 2019).
Enzyme Inhibition
Baker and Jordaan (1965) investigated similar pyrimidine derivatives for their effect on dihydrofolic reductase and thymidylate synthetase. They found that certain substitutions on the pyrimidine ring greatly reduced its effectiveness as an enzyme inhibitor, providing insights into potential biochemical interactions (Baker & Jordaan, 1965).
Synthetic Methodologies
Takei, Yasuda, and Takagaki (1979) developed synthetic methods for pyrazolo[4,3-d]pyrimidines, indicating potential pathways for synthesizing structurally related compounds, including the 2-Hydroxy-5-(2-methylpropyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid (Takei, Yasuda, & Takagaki, 1979).
Supramolecular Aggregation
Nagarajaiah and Begum (2014) explored structural modifications in thiazolo[3, 2-a]pyrimidines, providing insights into their conformational features and supramolecular aggregation. This research could be relevant for understanding the structural behavior of similar compounds (Nagarajaiah & Begum, 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2-methylpropyl)-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-5(2)3-6-4-7(11(17)18)13-9-8(6)10(16)15-12(19)14-9/h4-5H,3H2,1-2H3,(H,17,18)(H2,13,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIANLGKIOWDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NC2=C1C(=O)NC(=O)N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(2-methylpropyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

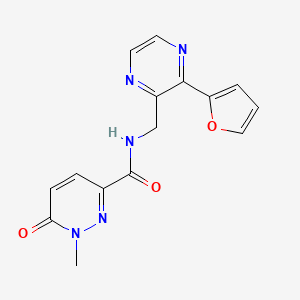
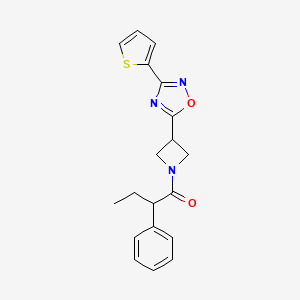
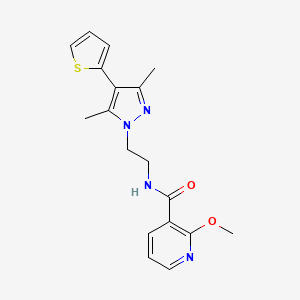
![(2,5-Dimethylfuran-3-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2888006.png)
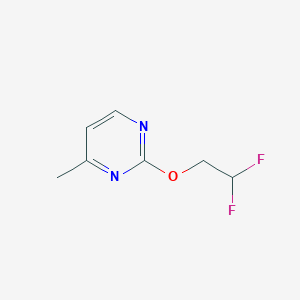
![N-(2-ethoxyphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2888008.png)
![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B2888010.png)
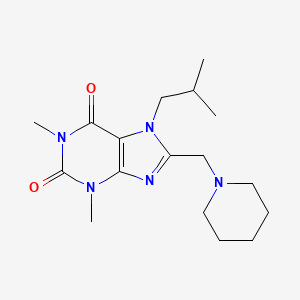
![Methyl (1R,2R,4R)-rel-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2888014.png)
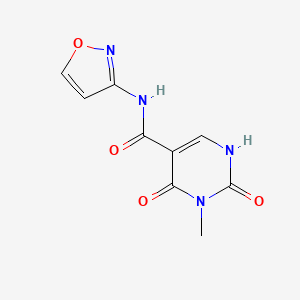
![3-[(4-tert-butylphenyl)sulfonyl]-6-chloro-2H-chromen-2-one](/img/structure/B2888016.png)
![(3,5-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2888019.png)
![2-[(3-Nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2888022.png)
